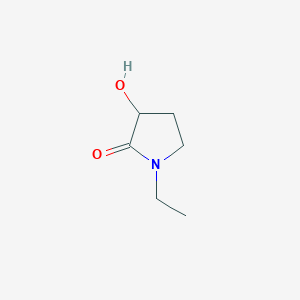
1-Ethyl-3-hydroxypyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-ethyl-3-hydroxy-pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-ethyl-3-hydroxy-pyrrolidin-2-one can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction conditions typically involve the use of a suitable solvent and temperature control to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of (3R)-1-ethyl-3-hydroxy-pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-ethyl-3-hydroxy-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R)-1-ethyl-3-hydroxy-pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (3R)-1-ethyl-3-hydroxy-pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Another chiral pyrrolidinone derivative with similar structural features.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with multiple hydroxyl groups and a piperidine ring.
Uniqueness
(3R)-1-ethyl-3-hydroxy-pyrrolidin-2-one is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-ethyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-4-3-5(8)6(7)9/h5,8H,2-4H2,1H3 |
Clé InChI |
UIHCQCMYAKTVQK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



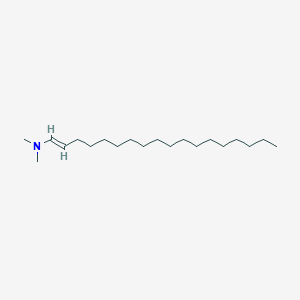
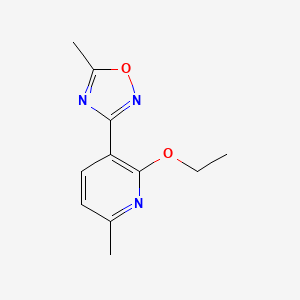
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)

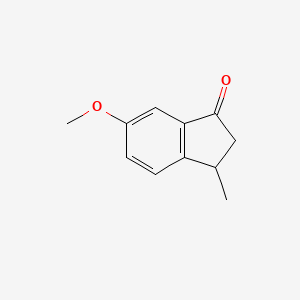
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)
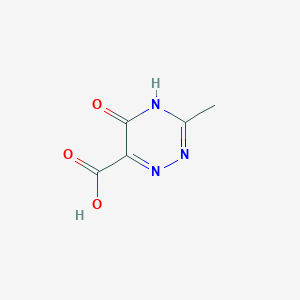
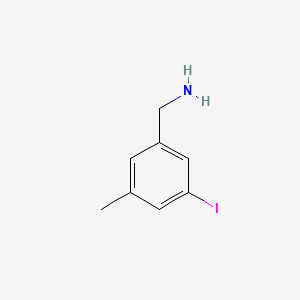
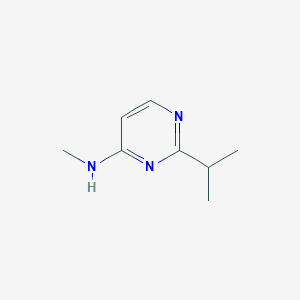
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
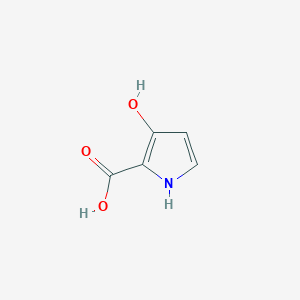
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)

